molecular formula C9H17NO4S B2554819 1-(Isopropylsulfonyl)piperidine-4-carboxylic acid CAS No. 330985-28-9

1-(Isopropylsulfonyl)piperidine-4-carboxylic acid

Cat. No.: B2554819
CAS No.: 330985-28-9
M. Wt: 235.3
InChI Key: TZFZYMFROYVSHT-UHFFFAOYSA-N
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Description

1-(Isopropylsulfonyl)piperidine-4-carboxylic acid (CAS 330985-28-9) is a piperidine derivative featuring a sulfonyl group attached to the nitrogen atom of the piperidine ring, with an isopropyl substituent on the sulfonyl moiety. The compound’s molecular formula is C₉H₁₇NO₄S, and it has a molecular weight of 259.30 g/mol . The sulfonyl group confers strong electron-withdrawing properties, which influence the acidity of the carboxylic acid and the basicity of the piperidine nitrogen.

Properties

IUPAC Name

1-propan-2-ylsulfonylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c1-7(2)15(13,14)10-5-3-8(4-6-10)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFZYMFROYVSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1CCC(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Isopropylsulfonyl)piperidine-4-carboxylic acid typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-(Isopropylsulfonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

Chemistry

1-(Isopropylsulfonyl)piperidine-4-carboxylic acid is utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its sulfonyl group enhances its reactivity, making it suitable for various chemical transformations.

Biology

Research has indicated that this compound may interact with specific enzymes and receptors, suggesting potential biological activities. Studies have focused on its role in modulating enzyme activity, which could lead to new therapeutic avenues.

Medicine

Ongoing investigations are exploring the compound's potential as a therapeutic agent for various diseases. It is being studied as an intermediate in the synthesis of drug candidates, particularly those targeting specific molecular pathways involved in disease processes.

Industry

The compound finds applications in the production of specialty chemicals and materials, including polymers and surfactants. Its unique chemical properties make it valuable for developing materials with specific functionalities.

Case Study 1: Pharmaceutical Development

A study investigated the use of this compound as an intermediate in synthesizing novel kinase inhibitors for cancer treatment. The compound demonstrated significant activity against specific cancer cell lines, showing promise for further development into therapeutic agents.

Research published in a peer-reviewed journal highlighted the compound's interactions with various biological targets. The study employed both in vitro and in vivo models to assess its efficacy in modulating enzyme activity related to metabolic disorders, indicating potential applications in treating conditions like diabetes.

Mechanism of Action

The mechanism of action of 1-(Isopropylsulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropylsulfonyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Weight (g/mol) Key Substituent log S (Predicted) pKa (Carboxylic Acid) Applications
1-(Isopropylsulfonyl)piperidine-4-carboxylic acid 330985-28-9 259.30 Isopropylsulfonyl -2.1 ~4.2 Enzyme inhibitors, drug discovery
1-(Methylsulfonyl)piperidine-4-carboxylic acid 702670-29-9 207.23 Methylsulfonyl -1.5 ~3.9 Crystallography, intermediate synthesis
1-(Ethylsulfonyl)piperidine-4-carboxylic acid 702670-32-4 221.26 Ethylsulfonyl -1.8 ~4.0 Medicinal chemistry scaffolds
1-Isopropylpiperidine-4-carboxylic acid 280771-97-3 171.24 Isopropyl -0.9 ~10.5 Peptide-mimetic synthesis
1-(4-Bromo-benzyl)-piperidine-4-carboxylic acid 733797-83-6 361.65 4-Bromo-benzyl -3.5 ~4.5 CNS-targeting drug candidates

Biological Activity

1-(Isopropylsulfonyl)piperidine-4-carboxylic acid (CAS No. 330985-28-9) is a compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H17NO4SC_9H_{17}NO_4S. It features a piperidine ring substituted with an isopropylsulfonyl group and a carboxylic acid functional group. The presence of the sulfonyl group is significant for its biological activity, potentially influencing interactions with biological targets.

PropertyValue
Molecular Weight219.30 g/mol
SolubilityVery soluble in water
Log P (octanol-water partition)1.24
Melting PointNot specified

Synthesis

The synthesis of this compound can be achieved through various methods, including the reaction of piperidine derivatives with isopropylsulfonyl chloride followed by carboxylation. Optimization of reaction conditions is crucial to enhance yield and purity.

Biological Activity

This compound has been investigated for several biological activities:

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, suggesting potential as a therapeutic agent in oncology. The mechanism appears to involve the modulation of apoptotic pathways, although further research is needed to elucidate the precise mechanisms.

NMDA Receptor Interaction

Analogous compounds have been studied for their affinity towards NMDA receptors, which are critical in neuropharmacology. Binding assays suggest that derivatives of piperidine compounds can act as NMDA receptor antagonists, potentially indicating similar activity for this compound .

The biological effects of this compound are thought to arise from its interaction with specific molecular targets, including enzymes and receptors. The sulfonamide moiety may facilitate binding to target proteins, altering their activity and leading to therapeutic effects.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various piperidine derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at certain concentrations, supporting its potential as an antimicrobial agent.
  • Cancer Cell Apoptosis : In a study focusing on cancer therapeutics, this compound was tested on human breast cancer cell lines. The compound induced apoptosis at micromolar concentrations, with flow cytometry confirming increased annexin V staining in treated cells.

Q & A

Basic Research Questions

Q. What synthetic routes are available for 1-(Isopropylsulfonyl)piperidine-4-carboxylic acid?

  • Methodological Answer : The compound is typically synthesized via sulfonylation of piperidine-4-carboxylic acid derivatives. For example, isonipecotic acid (4-piperidinecarboxylic acid) can react with isopropylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Reaction optimization includes controlling stoichiometry, temperature (room temperature to reflux), and purification via recrystallization (ethanol/water mixtures). Yield improvements may involve stepwise addition of reagents or alternative solvents like THF .

Q. What analytical techniques confirm the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR verify regioselectivity and functional group integrity. For instance, the isopropylsulfonyl group shows characteristic splits in the 1^1H NMR spectrum (e.g., septet for –CH(CH3_3)2_2) .
  • High-Performance Liquid Chromatography (HPLC) : Purity (>95%) is confirmed using reverse-phase C18 columns with UV detection at 210–254 nm. Mobile phases often combine methanol/water or acetonitrile/buffer systems .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion [M+H]+^+ at m/z 288.07799 (C11_{11}H16_{16}N2_2O5_5S) .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of sulfonating agents or organic vapors.
  • Storage : Store in airtight containers at ambient temperature, away from moisture and oxidizing agents. Refer to SDS guidelines for spill management and first-aid measures (e.g., rinsing eyes with water for 15 minutes) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic efficiency (e.g., yield >45%)?

  • Methodological Answer :

  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation.
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates.
  • Temperature Gradients : Reflux conditions (40–60°C) may reduce reaction time while avoiding decomposition.
  • Computational Design : Employ quantum chemical calculations (e.g., DFT) to predict transition states and optimize reagent ratios. ICReDD’s reaction path search methods ( ) integrate experimental feedback loops for rapid optimization .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, logP)?

  • Methodological Answer :

  • Standardized Protocols : Replicate solubility tests (e.g., shake-flask method) in phosphate-buffered saline (pH 7.4) or DMSO.
  • LogP Determination : Compare experimental (HPLC retention time) and computational values (e.g., XLogP3). For this compound, reported logP = -0.194 ( ) may differ from predicted values due to ionization effects. Validate using potentiometric titration .

Q. What computational methods support the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Molecular Docking : Screen derivatives against target proteins (e.g., enzymes) using AutoDock Vina. Prioritize modifications at the sulfonyl or carboxylate groups.
  • ADMET Prediction : Use SwissADME to assess pharmacokinetic profiles (e.g., BBB permeability, CYP450 inhibition).
  • Reaction Network Analysis : Apply ICReDD’s workflow ( ) to map feasible reaction pathways for introducing substituents (e.g., fluorinated groups) .

Physicochemical Properties Table

PropertyValueMethod/Source
Molecular FormulaC11_{11}H16_{16}N2_2O5_5SHRMS ( )
Molecular Weight288.32 g/molCalculated ( )
Melting Point217–219°CCapillary method ( )
logP (LogD at pH 7.4)-0.194HPLC ( )
Solubility (DMSO)>50 mg/mLShake-flask ( )

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